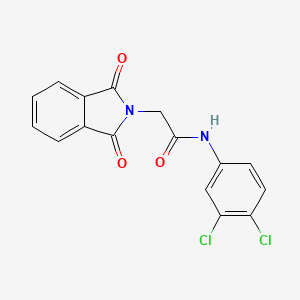
2-nitrophenyl 4-biphenylcarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitrophenyl 4-biphenylcarboxylate, also known as NPBC, is a synthetic compound that has been widely used in scientific research. NPBC belongs to the family of ester compounds and is commonly used as a fluorescent probe for studying enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-nitrophenyl 4-biphenylcarboxylate involves hydrolysis by esterases, which results in the release of the fluorescent product, 2-nitrophenol. The hydrolysis of 2-nitrophenyl 4-biphenylcarboxylate is a reversible process, and the rate of hydrolysis depends on the concentration of esterases in the system. The fluorescent product, 2-nitrophenol, has an absorption maximum at 400 nm and an emission maximum at 510 nm.
Biochemical and Physiological Effects:
2-nitrophenyl 4-biphenylcarboxylate is a synthetic compound that does not occur naturally in living organisms. Therefore, it does not have any direct biochemical or physiological effects. However, 2-nitrophenyl 4-biphenylcarboxylate has been used to study the activity of various enzymes and protein-ligand interactions, which have important biochemical and physiological implications.
Advantages and Limitations for Lab Experiments
2-nitrophenyl 4-biphenylcarboxylate has several advantages for lab experiments. It is a non-fluorescent compound that becomes fluorescent upon hydrolysis by esterases, which makes it an ideal probe for studying enzyme activity. 2-nitrophenyl 4-biphenylcarboxylate is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in various experimental systems. However, 2-nitrophenyl 4-biphenylcarboxylate has some limitations for lab experiments. It is a synthetic compound that does not occur naturally in living organisms, which limits its applicability in studying biological systems. 2-nitrophenyl 4-biphenylcarboxylate is also hydrophobic, which limits its solubility in aqueous solutions.
Future Directions
There are several future directions for the use of 2-nitrophenyl 4-biphenylcarboxylate in scientific research. One direction is the development of new fluorescent probes based on the structure of 2-nitrophenyl 4-biphenylcarboxylate. Another direction is the use of 2-nitrophenyl 4-biphenylcarboxylate in studying protein-ligand interactions in complex biological systems such as cells and tissues. The development of new methods for the delivery of 2-nitrophenyl 4-biphenylcarboxylate to specific tissues or cells is also a promising direction for future research. Finally, the use of 2-nitrophenyl 4-biphenylcarboxylate in the development of new drugs and therapies is an exciting area of research.
Synthesis Methods
The synthesis of 2-nitrophenyl 4-biphenylcarboxylate involves the reaction of 2-nitrophenol with 4-biphenylcarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-nitrophenyl 4-biphenylcarboxylate is widely used in scientific research as a fluorescent probe for studying enzyme activity and protein-ligand interactions. 2-nitrophenyl 4-biphenylcarboxylate is a non-fluorescent compound that becomes fluorescent upon hydrolysis by esterases. This property makes it an ideal probe for studying enzyme activity. 2-nitrophenyl 4-biphenylcarboxylate has been used to study the activity of various enzymes such as acetylcholinesterase, carboxylesterase, and lipase. 2-nitrophenyl 4-biphenylcarboxylate has also been used to study protein-ligand interactions in various systems such as G protein-coupled receptors (GPCRs), ion channels, and transporters.
properties
IUPAC Name |
(2-nitrophenyl) 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(24-18-9-5-4-8-17(18)20(22)23)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTXBFFCDFDHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl) 4-phenylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)





![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)


